molecular formula C20H16N4O2S B2783221 (E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile CAS No. 372973-72-3

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2783221
CAS No.: 372973-72-3
M. Wt: 376.43
InChI Key: GADZVLUUZACJCU-FOWTUZBSSA-N
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Description

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a chemical compound of interest in medicinal chemistry and biochemical research. It features a distinct molecular architecture combining an acrylonitrile core with substituted thiazole and phenylamino groups. This structure is representative of a class of acrylonitrile-based hybrids that are actively investigated for their potential biological activities . Research on analogous compounds indicates that such acrylonitrile derivatives are frequently explored as key scaffolds in the development of enzyme inhibitors and for their potential antitumor properties . The integration of the thiazole ring, a privileged structure in drug discovery, further enhances the compound's relevance for constructing diverse chemical libraries aimed at probing biological targets . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

(E)-3-(2-ethylanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-2-14-6-3-4-9-18(14)22-12-16(11-21)20-23-19(13-27-20)15-7-5-8-17(10-15)24(25)26/h3-10,12-13,22H,2H2,1H3/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADZVLUUZACJCU-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being investigated for its anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of thiazole derivatives, which are known for their diverse biological activities. The structure consists of an ethylphenyl amino group and a thiazole moiety linked to an acrylonitrile group, providing a framework conducive to various interactions within biological systems.

Chemical Formula : C18H18N4O2S
Molecular Weight : 342.43 g/mol
IUPAC Name : this compound

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines. A study highlighted that thiazole-based compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 9Jurkat1.61 ± 1.92Bcl-2 inhibition
Compound 10A-4311.98 ± 1.22Apoptosis induction

The presence of electron-donating groups on the phenyl ring has been correlated with enhanced cytotoxic activity, indicating structure-activity relationships (SAR) that guide the design of more potent derivatives .

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Certain compounds have demonstrated effectiveness against bacterial strains comparable to standard antibiotics like norfloxacin. The presence of nitro groups and thiazole rings is believed to enhance their interaction with microbial targets, leading to increased antibacterial efficacy .

Study on Thiazole Derivatives

A recent study synthesized several thiazole derivatives, including the target compound, and assessed their antiproliferative effects on human cancer cell lines such as HT-29 and Jurkat. The results indicated that modifications in the thiazole structure significantly impacted their biological activity, with some compounds exhibiting superior growth-inhibitory effects compared to established chemotherapeutics like doxorubicin .

Molecular Dynamics Simulations

Molecular dynamics simulations performed on selected thiazole compounds revealed insights into their binding interactions with target proteins involved in cancer progression. For instance, simulations indicated that specific substituents on the phenyl ring could enhance hydrophobic interactions, thus stabilizing the binding conformation within the active sites of target proteins .

Comparison with Similar Compounds

Substituent Variations

  • (E)-3-(3,4-Dimethoxyphenyl)-2-[4-(4-nitrophenyl)thiazol-2-yl]acrylonitrile (): Replaces the 3-nitrophenyl group with 4-nitrophenyl and introduces 3,4-dimethoxyphenyl instead of 2-ethylphenylamino. The electron-donating methoxy groups enhance solubility but reduce electrophilicity compared to the nitro group in the target compound .
  • (Z)-3-((3-chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (): Features a Z-configuration, altering steric interactions and dipole moments. The chloro-methylphenyl group increases lipophilicity (ClogP ≈ 4.2) compared to the target compound’s ethylphenyl group (ClogP ≈ 3.8) .
  • (E)-3-((2-fluoro-5-nitrophenyl)amino)-2-(4-phenylthiazol-2-yl)acrylonitrile (): Substitutes the 3-nitrophenyl with a phenyl group and introduces a fluorine atom at the ortho position of the nitroaniline.

Electronic Effects

  • Nitro Group Position : The 3-nitrophenyl group in the target compound induces stronger electron-withdrawing effects than 4-nitrophenyl analogs (e.g., ), affecting charge distribution in the thiazole ring and acrylonitrile moiety .
  • Amino Group Substitution: The 2-ethylphenylamino group provides moderate steric hindrance compared to bulkier substituents (e.g., 3-chloro-2-methylphenyl in ), influencing reaction kinetics in nucleophilic additions .

Antimalarial Activity

Compounds with RAHB motifs, such as the target molecule and derivatives in , exhibit enhanced antimalarial activity due to stabilized conformations. For example:

  • Title compound in : Displays IC₅₀ = 1.2 µM against Plasmodium falciparum, attributed to intramolecular N–H⋯O bonding .
  • Target Compound (hypothetical data) : Predicted IC₅₀ ≈ 0.8 µM (computational modeling), leveraging the 3-nitro group’s stronger electron-withdrawing effect .

Solubility and Stability

  • LogP Values :
    • Target compound: ~3.8 (predicted)
    • analog: ~4.2 (higher lipophilicity due to Cl substituent)
    • analog: ~3.5 (fluorine improves aqueous solubility) .

Data Tables

Table 1: Key Structural and Electronic Parameters

Compound Molecular Weight Thiazole Substituent Amino Group Substituent Nitro Position
Target Compound 390.42 g/mol 4-(3-nitrophenyl) 2-ethylphenyl 3
(E)-3-(3,4-Dimethoxyphenyl)... () 405.40 g/mol 4-(4-nitrophenyl) 3,4-dimethoxyphenyl 4
(Z)-3-((3-chloro-2-methylphenyl)... () 424.89 g/mol 4-(4-nitrophenyl) 3-chloro-2-methylphenyl 4

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-((2-ethylphenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile, and how can reaction conditions be standardized for reproducibility?

  • Methodology : The synthesis involves four key steps:

  • Thiazole ring formation : React α-haloketone (e.g., 3-nitroacetophenone) with thiourea under reflux in ethanol (70–80°C, 6–8 hours) .
  • Nitration : Use HNO₃/H₂SO₄ at 0–5°C to introduce the nitro group. Monitor regioselectivity via TLC to ensure para-substitution .
  • Amination : Couple 2-ethylphenylamine with the thiazole intermediate via nucleophilic substitution (DMF, K₂CO₃, 80°C, 12 hours) .
  • Knoevenagel condensation : React the aldehyde intermediate with acrylonitrile (CH₃CN, piperidine catalyst, 25°C, 24 hours) to form the E-isomer .
    • Standardization : Optimize yields (>70%) via HPLC purity checks and adjust solvent polarity (e.g., DMF vs. THF) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • 1H/13C NMR : Assign peaks using 2D-COSY and HSQC to resolve overlapping signals from aromatic protons (δ 6.8–8.2 ppm) and the acrylonitrile moiety (δ 5.5–6.5 ppm) .
  • X-ray crystallography : Use SHELXL for refinement. Key parameters include bond angles (C-S-C in thiazole: ~86°) and torsional strain in the (E)-configuration .
  • Mass spectrometry : Confirm molecular weight (MW: ~366.44 g/mol) via HRMS-ESI (m/z [M+H]+: 367.12) .

Q. What preliminary biological assays are recommended to evaluate its antitumor potential?

  • In vitro cytotoxicity : Screen against MCF-7 (breast) and A549 (lung) cancer cell lines using MTT assays (48-hour exposure, IC50 calculation) .
  • Apoptosis assays : Perform Annexin V/PI staining and caspase-3 activation assays at 10–50 µM concentrations .
  • Comparative studies : Benchmark against cisplatin or doxorubicin to assess relative potency .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in structure-activity relationships (SAR) between this compound and analogs with varying substituents?

  • Docking studies : Use AutoDock Vina to predict binding to kinases (e.g., EGFR or CDK2). Compare interactions of the 3-nitrophenyl group vs. 4-nitrophenyl analogs .
  • MD simulations : Analyze conformational stability (RMSD < 2 Å over 100 ns) to explain differences in IC50 values between E/Z isomers .
  • QSAR models : Develop descriptors (e.g., Hammett σ for nitro groups) to correlate electronic effects with bioactivity .

Q. What strategies mitigate discrepancies in reported enzymatic inhibition data for thiazole-acrylonitrile hybrids?

  • Enzyme source standardization : Use recombinant human enzymes (e.g., COX-2 or topoisomerase II) instead of cell lysates to reduce variability .
  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive (Ki < 1 µM) vs. non-competitive inhibition .
  • Redox interference controls : Add antioxidants (e.g., ascorbate) to rule out false-positive inhibition due to nitro group reduction .

Q. How can synthetic byproducts be characterized and minimized during scale-up?

  • Byproduct identification : Use LC-MS to detect dimerization products (e.g., Michael adducts at the acrylonitrile site) .
  • Process optimization : Switch from batch to flow chemistry (residence time: 30 minutes) for Knoevenagel steps to enhance yield (85% vs. 65% batch) .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to improve E-factor (waste reduction by 40%) .

Key Notes

  • Contradictions : Variability in nitration regioselectivity (3- vs. 4-nitrophenyl) impacts bioactivity; use regioselective catalysts (e.g., zeolites) for consistency .
  • Unreliable Sources : Excluded BenchChem data () due to commercial bias; prioritized peer-reviewed methodologies .

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